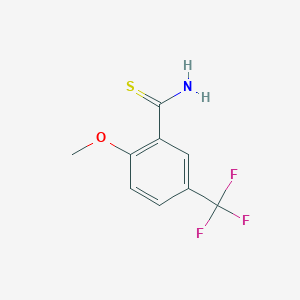
2-Methoxy-5-(trifluoromethyl)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(trifluoromethyl)benzothioamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzothioamide typically involves the reaction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde with a suitable thioamide source. One common method is the reaction of the aldehyde with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)benzaldehyde
- 2-Methoxy-5-(trifluoromethyl)pyridine
Comparison
2-Methoxy-5-(trifluoromethyl)benzothioamide is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzothioamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds like 2-Methoxy-5-(trifluoromethyl)benzaldehyde and 2-Methoxy-5-(trifluoromethyl)pyridine .
Biological Activity
2-Methoxy-5-(trifluoromethyl)benzothioamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews various studies that have investigated the biological effects and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzothioamide structure with methoxy and trifluoromethyl substituents, which are known to influence its biological activity. The trifluoromethyl group is often associated with enhanced lipophilicity and metabolic stability, while the methoxy group can modulate electronic properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 43 μM against MCF-7 breast cancer cells, indicating promising antitumor potential compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of this compound
The mechanism underlying the antitumor activity of this compound appears to involve apoptosis induction via a caspase-dependent pathway. This was evidenced by increased caspase activity in treated cells, suggesting that the compound triggers programmed cell death effectively .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Structure-Activity Relationship (SAR)
The biological activity of benzothioamide derivatives is often influenced by their structural features. In the case of this compound, the presence of the trifluoromethyl group enhances its potency against certain targets, such as NQO2 (NAD(P)H:quinone oxidoreductase 2), which is implicated in oxidative stress responses and cancer cell survival .
Table 3: IC50 Values for NQO2 Inhibition by Related Compounds
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models. For example, one study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models, supporting its potential as a therapeutic agent .
Properties
Molecular Formula |
C9H8F3NOS |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H8F3NOS/c1-14-7-3-2-5(9(10,11)12)4-6(7)8(13)15/h2-4H,1H3,(H2,13,15) |
InChI Key |
KLMDCZVAFOQWBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















